![molecular formula C17H14N2OS4 B14137338 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol CAS No. 89313-69-9](/img/structure/B14137338.png)
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C17H14N2OS4. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,3-Bis(benzothiazol-2-yl)urea: Another benzothiazole derivative with similar biological activities.
2-Mercaptobenzothiazole: A precursor in the synthesis of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol.
Benzothiazole: The parent compound of the benzothiazole derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzothiazole moieties linked by a propanol backbone make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
89313-69-9 |
|---|---|
分子式 |
C17H14N2OS4 |
分子量 |
390.6 g/mol |
IUPAC名 |
1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C17H14N2OS4/c20-11(9-21-16-18-12-5-1-3-7-14(12)23-16)10-22-17-19-13-6-2-4-8-15(13)24-17/h1-8,11,20H,9-10H2 |
InChIキー |
POWJHRSLZQMAPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(CSC3=NC4=CC=CC=C4S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
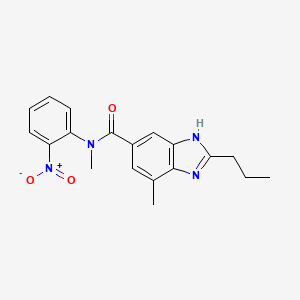
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
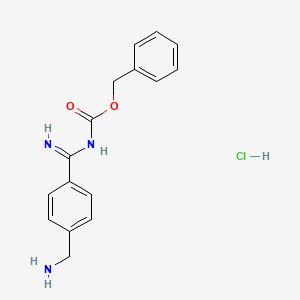
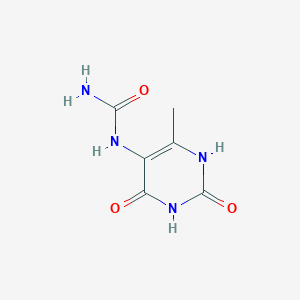

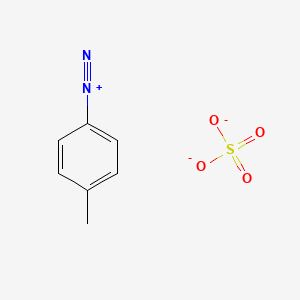
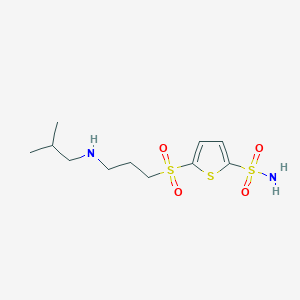
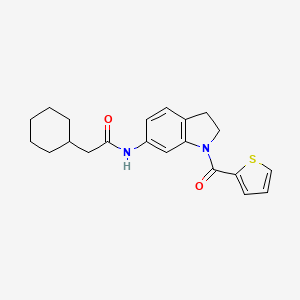
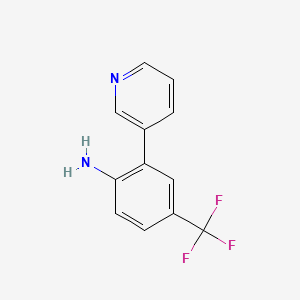
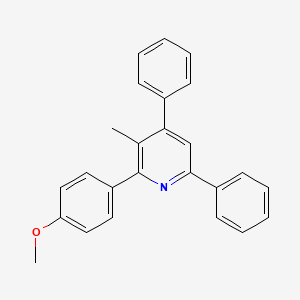

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)

